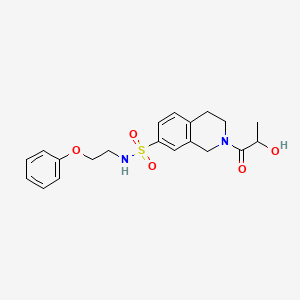

dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate" belongs to a class of organic compounds known for their diverse range of chemical and physical properties, making them of interest in various scientific and industrial applications. This compound, like others in its class, features a complex structure that allows for a broad spectrum of reactions and interactions.

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step chemical processes that may include the addition of dimethyl acetylenedicarboxylate to specific substrates to afford derivatives in moderate yield. For instance, the addition of dimethyl acetylenedicarboxylate to 4-(pyrrolidin-1-yl)coumarin has been reported to yield dimethyl 2-oxo-6-(pyrrolidin-1-yl)-1-benzoxocin-4,5-dicarboxylate in moderate yield, showcasing the versatility of dimethyl acetylenedicarboxylate in synthesizing complex organic structures (Haywood & Reid, 1977).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic methods, including NMR and X-ray crystallography. Such analyses reveal the configurations of the molecules and their substituent arrangements, essential for understanding their chemical behavior and reactivity. For example, studies on dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates provided insights into their molecular structures through physical and spectral inspections (Kakehi et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of novel heterocyclic structures with potential biological activity. The reactivity of these compounds under various conditions can yield a wide array of products, demonstrating the rich chemistry of dihydropyridine derivatives. For instance, reactions of dimethyl acetylenedicarboxylate with aromatic aldehydes have facilitated the synthesis of 2-benzoylfumarates and highly substituted 1-azadienes, highlighting the compound's versatility in synthetic organic chemistry (Nair et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their application in various fields. These properties are often determined experimentally and are essential for the compound's handling and storage. For example, the melting point and yield of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate have been reported, providing valuable information for its application (Chen Si-haia, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the mechanism of reactions, are fundamental aspects of these compounds' study. Detailed investigation into these areas can uncover new synthetic pathways and potential applications. For example, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols have been explored, revealing their antioxidant properties and providing insights into their chemical behavior (Wijtmans et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Heterocycles : Dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, related to the compound , were synthesized in low to moderate yields. These derivatives underwent smooth thermolysis to afford dimethyl phthalate and thiazole derivatives (Kakehi, Ito, Mitani, & Kanaoka, 1994).

- Four-Component Synthesis : A four-component reaction involving dimethyl acetylenedicarboxylate led to polyfunctionalized 1,4-dihydropyridine derivatives, demonstrating a novel synthetic approach in aqueous media (Hadjebi, Hashtroudi, Bijanzadeh, & Balalaie, 2011).

Applications in Coordination Chemistry

- Coordination Polymers : Solvothermal reactions of metal salts with benzenedicarboxylic acids produced coordination polymers with significant solvent-accessible voids, demonstrating potential in gas sorption applications (Liu, Lin, Zhang, & Chen, 2012).

Catalysis and Reaction Mechanisms

- Catalysis Studies : Research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst revealed insights into the acylation of inert alcohols and phenols under base-free conditions (Liu, Ma, Liu, & Wang, 2014).

- Mechanochemical Synthesis : Mechanochemical synthesis of metal-organic frameworks using ligands like benzenedicarboxylate and pyridinedicarboxylate demonstrated new methods in materials chemistry (Tröbs, Wilke, Szczerba, Reinholz, & Emmerling, 2014).

Biomedical Applications

- Antimycobacterial Agents : Novel pyrrole analogs, including compounds related to dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, showed promising antimycobacterial activities (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Propiedades

IUPAC Name |

dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-9-14(17(20)22-3)16(15(10(2)19-9)18(21)23-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,19H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQJJXRGOXYEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)OCO3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351589 |

Source

|

| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

CAS RN |

93515-26-5 |

Source

|

| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)